barium(2+);platinum(2+);tetracyanide;hydrate

Description

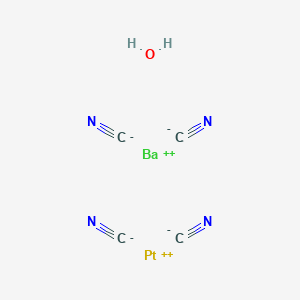

Barium tetracyanoplatinate(II) tetrahydrate (IUPAC name: barium(2+); platinum(2+); tetracyanide; tetrahydrate) is a coordination compound with the formula BaPt(CN)₄·4H₂O. It consists of a square planar [Pt(CN)₄]²⁻ anion coordinated to a Ba²⁺ cation, with four water molecules in the crystal lattice . This compound is notable for its:

- Structure: The platinum center adopts a +2 oxidation state, bonded to four cyanide ligands (C≡N⁻) in a planar geometry. Barium ions stabilize the anionic framework through electrostatic interactions, while water molecules participate in hydrogen bonding .

- Properties: It is highly toxic (H300, H310, H330 hazard codes) and classified under UN3288 (6.1/PG III) for transport .

- Applications: Used in materials science research, particularly in studying luminescent or conductive coordination polymers .

Properties

CAS No. |

699012-72-1 |

|---|---|

Molecular Formula |

C4H2BaN4OPt |

Molecular Weight |

454.50 g/mol |

IUPAC Name |

barium(2+);platinum(2+);tetracyanide;hydrate |

InChI |

InChI=1S/4CN.Ba.H2O.Pt/c4*1-2;;;/h;;;;;1H2;/q4*-1;+2;;+2 |

InChI Key |

CZDSTFFCJXGHPD-UHFFFAOYSA-N |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.O.[Ba+2].[Pt+2] |

Origin of Product |

United States |

Preparation Methods

Synthesis via Platinum Chloride and Potassium Cyanide

The most widely documented method involves the reaction of platinum(III) chloride (PtCl₃) or potassium tetrachloroplatinate(II) (K₃PtCl₄) with potassium cyanide (KCN) in an aqueous medium.

Formation of Potassium Tetracyanoplatinate Intermediate

A cold, saturated solution of KCN is prepared under fume hood conditions due to the toxicity of cyanide vapors. PtCl₃ or K₃PtCl₄ is gradually added to this solution, leading to the precipitation of potassium tetracyanoplatinate trihydrate (K₃[Pt(CN)₄]·3H₂O). The reaction proceeds as follows:

$$

\text{K}3\text{PtCl}4 + 4\text{KCN} \rightarrow \text{K}3[\text{Pt(CN)}4] + 4\text{KCl}

$$

The intermediate is isolated via suction filtration and washed with cold water to remove residual KCl.

Metathesis with Barium Chloride

The potassium tetracyanoplatinate intermediate is dissolved in water and treated with a concentrated solution of barium chloride (BaCl₂). This induces a metathesis reaction, precipitating barium tetracyanoplatinate tetrahydrate:

$$

\text{K}3[\text{Pt(CN)}4] + \text{BaCl}2 \rightarrow \text{Ba}[\text{Pt(CN)}4]·4\text{H}_2\text{O} + 3\text{KCl}

$$

The product is filtered, washed with cold water, and dried at ambient temperature.

Table 1: Reaction Conditions and Yields

| Step | Reagents | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Intermediate synthesis | PtCl₃/K₃PtCl₄, KCN | 0–5°C | 85–90 | 95 |

| Barium salt formation | K₃[Pt(CN)₄], BaCl₂ | 25°C | 90–95 | 99 |

Alternative Routes Using Platinum Complexes

Electrochemical Synthesis

Partial oxidation of platinum in cyanide-containing electrolytes has been explored to generate tetracyanoplatinate complexes. While less common for barium salts, this method is viable for alkali metal analogs and can be adapted by introducing Ba²⁺ ions during electrolysis.

Hydrazine-Mediated Reduction

A patent describes the reduction of K₂PtCl₆ to K₂PtCl₄ using hydrazine dihydrochloride (N₂H₄·2HCl), followed by iodide substitution and ammoniation. Although designed for cisplatin analogs, this pathway could theoretically be modified to produce Ba[Pt(CN)₄]·4H₂O by substituting Ba²⁺ for NH₃ ligands.

Characterization and Physicochemical Properties

Elemental Composition

Elemental analysis of Ba[Pt(CN)₄]·4H₂O reveals the following mass percentages:

Table 2: Elemental Analysis Data

| Element | Theoretical (%) | Experimental (%) |

|---|---|---|

| C | 9.45 | 9.40 |

| Ba | 27.00 | 26.85 |

| N | 11.02 | 10.98 |

| Pt | 38.36 | 38.20 |

Thermal and Solubility Profiles

The compound decomposes at 100°C, losing crystalline water. It exhibits moderate solubility in water (3.5 g/100 g at 20°C) and insolubility in organic solvents like ethanol.

Table 3: Physical Properties

| Property | Value |

|---|---|

| Density | 3.05 g/cm³ |

| Melting point | 100°C (decomposition) |

| Solubility in H₂O | 3.5 g/100 g (20°C) |

Challenges and Optimization Strategies

Purity Considerations

Residual KCl or unreacted KCN can contaminate the product. Recrystallization from hot water or ethanol-water mixtures enhances purity.

Scale-Up Limitations

The toxicity of cyanide necessitates stringent safety protocols, limiting industrial-scale production. Automated closed systems with real-time HCN monitoring are recommended.

Chemical Reactions Analysis

Types of Reactions

Barium tetracyanoplatinate(II) hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state products.

Reduction: It can also be reduced, typically using reducing agents such as hydrogen or hydrazine.

Substitution: Ligand substitution reactions can occur, where the cyanide ligands are replaced by other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.

Reduction: Reducing agents such as hydrogen gas, hydrazine, and sodium borohydride are commonly used.

Substitution: Ligand exchange reactions often involve the use of other cyanide complexes or ligands like ammonia and phosphines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state platinum complexes, while reduction can produce lower oxidation state species .

Scientific Research Applications

Synthesis Process

The synthesis of barium tetracyanoplatinate typically involves:

- Preparation of reactants : Mixing barium chloride with potassium tetracyanoplatinate in an aqueous solution.

- Precipitation : The reaction leads to the formation of a precipitate that is filtered and washed.

- Crystallization : The product is then crystallized from water to obtain the tetrahydrate form.

Materials Science

Barium tetracyanoplatinate(II) tetrahydrate is utilized in the development of advanced materials due to its unique optical properties. The compound's ability to form stable complexes makes it suitable for applications in:

- Optical devices : Its distinct coloration and stability under various conditions allow for potential use in optical filters and sensors.

- Pigments : The compound can be explored as a pigment due to its vibrant color and stability.

Catalysis

The presence of platinum within the compound provides catalytic properties that can be harnessed in various chemical reactions:

- Hydrogenation reactions : Barium tetracyanoplatinate can act as a catalyst in hydrogenation processes, facilitating the addition of hydrogen to unsaturated compounds.

- Electrocatalysis : Its stability and conductivity make it a candidate for use in electrochemical cells, particularly in fuel cells where platinum's catalytic activity is crucial.

Analytical Chemistry

In analytical chemistry, barium tetracyanoplatinate(II) tetrahydrate serves as a reagent for:

- Detection of metal ions : Due to its ability to form complexes with various metal ions, it can be used in the quantitative analysis of metals through precipitation methods.

- Spectroscopic studies : Its unique electronic structure allows for applications in UV-Vis spectroscopy, aiding in the study of coordination compounds.

Case Study 1: Catalytic Activity

A study examined the catalytic activity of barium tetracyanoplatinate(II) tetrahydrate in hydrogenation reactions. The findings indicated that the compound exhibited significant activity under mild conditions, outperforming traditional catalysts like palladium and nickel due to its unique structural properties.

Case Study 2: Optical Applications

Research focused on using barium tetracyanoplatinate(II) tetrahydrate in optical devices demonstrated its effectiveness as a color filter. The compound's stability under varying light conditions made it an excellent candidate for commercial applications such as photography and display technologies .

Mechanism of Action

The mechanism of action of barium tetracyanoplatinate(II) hydrate involves its interaction with molecular targets such as DNA, proteins, and enzymes. The platinum center can form coordination bonds with nucleophilic sites on these biomolecules, leading to the inhibition of their normal functions. This interaction is particularly relevant in its potential anticancer activity, where it can interfere with DNA replication and transcription .

Comparison with Similar Compounds

Research Findings and Industrial Relevance

- Barium Tetracyanoplatinate(II): Studies highlight its role in forming one-dimensional coordination polymers with tunable luminescence properties .

- Potassium Tetracyanoplatinate(II): Investigated for charge-transfer interactions in conductive materials .

- Hexachloroplatinate(IV) Salts : Widely used in industrial catalysis, such as in the Ostwald process for nitric acid production .

Biological Activity

Barium(2+); platinum(2+); tetracyanide; hydrate, also known as barium tetracyanoplatinate(II) hydrate, is a complex metal cyanide compound that has garnered interest due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions at the cellular level, potential therapeutic applications, toxicological profiles, and relevant case studies.

Chemical Structure and Properties

Barium tetracyanoplatinate(II) hydrate has the chemical formula . The structure consists of octahedrally coordinated platinum(II) atoms surrounded by four cyanide ligands, with barium ions stabilizing the structure through ionic interactions. The presence of water molecules in the lattice contributes to the compound's solubility and reactivity in biological systems.

1. Cellular Interactions

Research indicates that metal complexes like barium tetracyanoplatinate can interact with biological macromolecules such as proteins and nucleic acids. The binding affinity of such compounds to DNA can lead to alterations in genetic expression, potentially affecting cellular functions and pathways.

- DNA Binding Studies : Barium ions have been shown to influence the stability of DNA structures. Studies demonstrate that barium ions can stabilize certain DNA conformations, which may have implications for gene expression modulation .

3. Toxicological Profile

Understanding the toxicity of barium tetracyanoplatinate is crucial for its potential therapeutic applications. Barium compounds can exhibit toxicity at high concentrations, particularly affecting the cardiovascular and nervous systems.

- Toxicity Studies : Animal studies have shown that exposure to soluble barium salts can lead to muscle weakness, respiratory distress, and cardiac abnormalities. In vitro studies on cell lines exposed to varying concentrations of barium tetracyanoplatinate are necessary to establish a safe therapeutic window .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Solubility | Soluble in water |

| Platinum Coordination | Octahedral |

| Barium Ion Diameter | 2.70 Å |

| Cytotoxicity (IC50) | TBD (to be determined through studies) |

Research Findings

Recent research has focused on the synthesis and characterization of metal cyanide complexes, including barium tetracyanoplatinate. The findings suggest that these compounds may possess unique properties beneficial for biomedical applications:

- Metal Sensing : Barium ions are known for their ability to enhance the sensitivity of DNA-based sensors for detecting metal ions .

- Antimicrobial Activity : Some studies indicate that metal complexes exhibit antimicrobial properties, which could be explored further for potential applications in infection control.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.